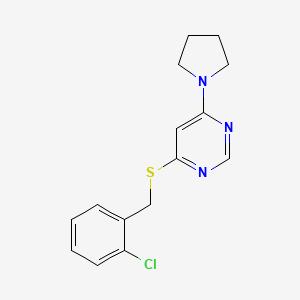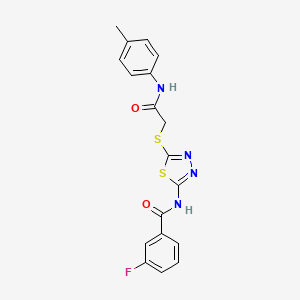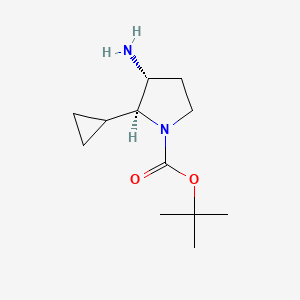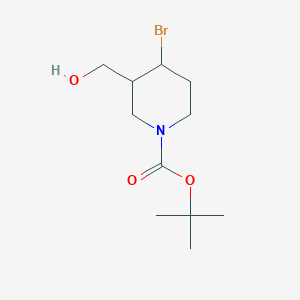![molecular formula C24H26N4O3 B2825354 N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide CAS No. 1251615-58-3](/img/structure/B2825354.png)
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide, also known as Compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a member of the quinazolinone class of compounds, which have been shown to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Synthesis and evaluation of novel quinazolinone analogues, including derivatives structurally similar to the compound of interest, have demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor effects against various cancer cell lines, including CNS, renal, breast cancer, and leukemia, with potency often surpassing that of traditional chemotherapy agents like 5-FU. Molecular docking studies suggest these effects may be mediated through inhibition of key cancer-related enzymes such as EGFR-TK and B-RAF kinase, highlighting their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research on quinazolinone derivatives has also shown these compounds to possess notable antimicrobial properties. A series of derivatives synthesized and evaluated for their antimicrobial efficacy displayed significant activity against various bacterial strains, including resistant ones. This suggests a potential role for these compounds in addressing the growing issue of antibiotic resistance (Mehta et al., 2019).
Neuroprotective Effects
A specific anilidoquinoline derivative structurally related to the compound of interest was synthesized and found to exhibit significant neuroprotective effects, including antiviral and antiapoptotic activities, in the context of Japanese encephalitis. This suggests potential therapeutic applications in viral encephalitis and other neurological conditions (Ghosh et al., 2008).
Antihistamine Agents
Derivatives of quinazolinone have been explored for their H1-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This research indicates potential applications for quinazolinone derivatives in treating allergic reactions and asthma (Alagarsamy et al., 2014).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Among the synthesized compounds, some showed potent analgesic and anti-inflammatory effects with lower ulcerogenic potential compared to standard drugs, suggesting their potential as safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-10-12-27(13-11-16)23-20-8-3-4-9-21(20)28(24(31)26-23)15-22(30)25-19-7-5-6-18(14-19)17(2)29/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRHVCNEBNLWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)
![N-benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2825275.png)
![[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2825278.png)



![[(8R)-1,4-Dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B2825282.png)
![Methyl 3-methoxy-2,8-dioxo-1-oxaspiro[4.5]deca-3,6,9-triene-4-carboxylate](/img/structure/B2825283.png)


![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825291.png)
![Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2825293.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2825294.png)